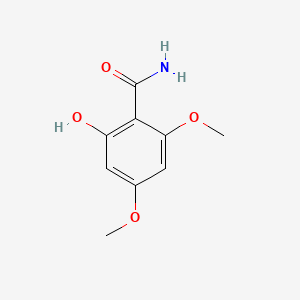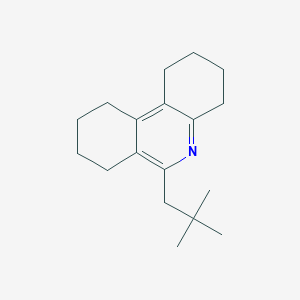
2-Acetyl-6-methoxyphenyl borodifluoridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-6-methoxyphenyl borodifluoridate is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two fluorine atoms and a phenyl ring substituted with acetyl and methoxy groups. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxyphenyl borodifluoridate typically involves the reaction of 2-acetyl-6-methoxyphenylboronic acid with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions, often in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is typically stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions: 2-Acetyl-6-methoxyphenyl borodifluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the borodifluoridate group to other boron-containing functional groups.
Substitution: The fluorine atoms in the borodifluoridate group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Boron-containing alcohols or alkyl boronates.
Substitution: Substituted phenyl boronates with various functional groups.
科学的研究の応用
2-Acetyl-6-methoxyphenyl borodifluoridate has a wide range of applications in scientific research:
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
作用機序
The mechanism of action of 2-Acetyl-6-methoxyphenyl borodifluoridate involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The acetyl and methoxy groups on the phenyl ring can also influence the compound’s reactivity and binding affinity, enhancing its specificity for certain molecular targets.
類似化合物との比較
2-Fluoro-6-methoxyphenylboronic acid: Similar in structure but lacks the acetyl group, which affects its reactivity and applications.
2-Isobutoxy-6-methoxyphenylboronic acid: Contains an isobutoxy group instead of an acetyl group, leading to different chemical properties and uses.
Uniqueness: 2-Acetyl-6-methoxyphenyl borodifluoridate is unique due to the presence of both acetyl and methoxy groups on the phenyl ring, combined with the borodifluoridate moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical and biological applications.
特性
CAS番号 |
62764-27-6 |
|---|---|
分子式 |
C9H9BF2O3 |
分子量 |
213.98 g/mol |
IUPAC名 |
1-(2-difluoroboranyloxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9BF2O3/c1-6(13)7-4-3-5-8(14-2)9(7)15-10(11)12/h3-5H,1-2H3 |
InChIキー |
IOGZCQBVJQXSSJ-UHFFFAOYSA-N |
正規SMILES |
B(OC1=C(C=CC=C1OC)C(=O)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



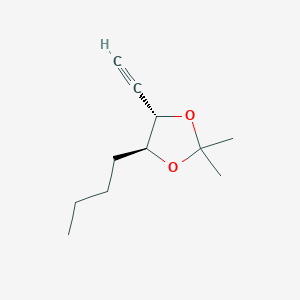
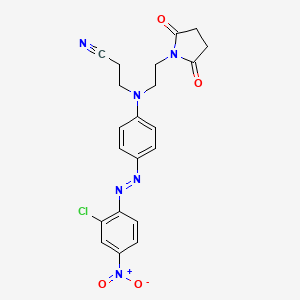
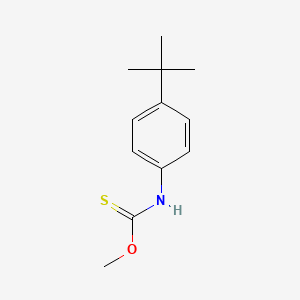
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
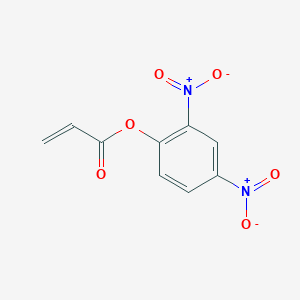

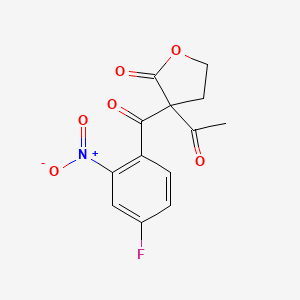
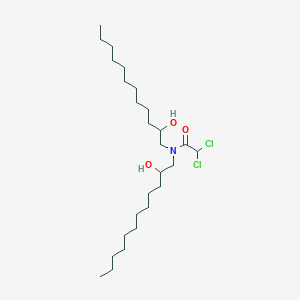
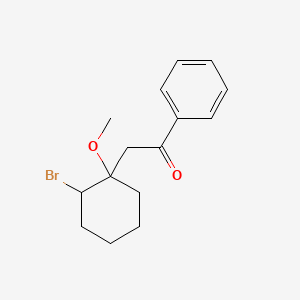

![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
